5,8-Diazaspiro[3.5]nonan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-diazaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-4-9-7(5-8-6)2-1-3-7/h9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOWIZKMJYHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557629-00-1 | |
| Record name | 5,8-diazaspiro[3.5]nonan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization Strategies and Functionalization of the 5,8 Diazaspiro 3.5 Nonan 7 One Core
Strategic Modifications of the Nitrogen Atoms within the 5,8-Diazaspiro[3.5]nonan-7-one Scaffold
The presence of two nitrogen atoms in the this compound structure provides ample opportunities for derivatization, enabling the fine-tuning of physicochemical properties and biological activity.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental reactions for modifying the nitrogen atoms of the diazaspiro core. These reactions are often performed on related diazaspiro systems and the principles can be applied to this compound. For instance, in the synthesis of 2,7-diazaspiro[3.5]nonane derivatives, N-alkylation has been achieved using reagents like benzylbromide and (2-bromoethyl)benzene (B7723623) following N-Boc deprotection. nih.gov Similarly, N-acylation can be carried out with various acyl chlorides. For example, in the synthesis of sigma receptor ligands, an intermediate was converted to an amide derivative using benzoyl chloride. nih.gov
Mechanochemical methods also present a solvent-free and efficient alternative for N-alkylation of imides, which could be applicable to the lactam nitrogen of this compound. beilstein-journals.org These reactions typically involve ball milling with an alkyl halide and a base like potassium carbonate. beilstein-journals.org
The table below summarizes representative N-alkylation and N-acylation reactions on related diazaspiro scaffolds.
| Reaction Type | Reagent | Product Type | Reference |
| N-Alkylation | Benzylbromide | N-benzyl derivative | nih.gov |
| N-Alkylation | (2-Bromoethyl)benzene | N-phenethyl derivative | nih.gov |
| N-Acylation | Benzoyl chloride | N-benzoyl derivative | nih.gov |
| N-Acylation | Valeryl chloride | N-pentanoyl derivative | epo.org |
Incorporation of Diverse Functional Groups and Substituents
The nitrogen atoms of the diazaspiro scaffold can be functionalized with a wide array of chemical moieties to explore structure-activity relationships. A common strategy involves the Buchwald-Hartwig amination to introduce aryl or heteroaryl groups. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been coupled with iodobenzene (B50100) using this method. nih.gov
Furthermore, the secondary amine can undergo nucleophilic aromatic substitution (SNAr) with activated aryl halides. This has been demonstrated in the synthesis of METTL3 inhibitors, where a spirocycle intermediate was reacted with 4,6-dichloropyrimidine. uzh.ch These reactions pave the way for introducing complex and functionally diverse substituents. For instance, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized as covalent inhibitors of KRAS G12C, highlighting the potential to introduce reactive groups for targeted covalent inhibition. researchgate.net
Regioselective Functionalization of the Spirocyclic System
While the provided search results focus heavily on the derivatization of the nitrogen atoms, the concept of regioselectivity is crucial in the synthesis of complex spirocyclic systems. In related diazaspiro[4.4]nonane systems, palladium-catalyzed arylation has been shown to proceed with selectivity for the less sterically hindered nitrogen atom. google.com This principle of regioselective functionalization is critical when designing synthetic routes to specifically substituted this compound derivatives, allowing for precise control over the final molecular architecture. The development of methods for regioselective functionalization of the carbon backbone of the spirocycle would further expand its utility as a versatile scaffold.
Synthesis of Complex Molecular Architectures Utilizing the this compound Building Block
The this compound core serves as a key building block for the construction of more elaborate and biologically active molecules. Its rigid spirocyclic nature makes it an attractive scaffold for presenting substituents in defined spatial orientations.
This scaffold and its close analogs are utilized in the synthesis of inhibitors for various biological targets. For example, derivatives of 2,6-diazaspiro[3.5]nonan-5-one have shown inhibitory effects on cancer cell lines with specific mutations. Furthermore, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, which share the spiro-lactam motif, have been developed as potent and selective METTL3 inhibitors. uzh.ch The synthesis of these complex molecules often involves a multi-step sequence starting from the core spirocycle, followed by sequential functionalization of the nitrogen atoms. uzh.ch The versatility of the diazaspiro[3.5]nonane scaffold is also evident in its incorporation into inhibitors of the menin-MLL interaction, which are being investigated for cancer therapy. google.comgoogle.com
The table below lists some of the complex molecules synthesized using diazaspiro nonane (B91170) scaffolds and their therapeutic targets.
| Compound Class | Therapeutic Target | Reference |
| 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives | KRAS G12C | researchgate.net |
| 2,7-Diazaspiro[3.5]nonane derivatives | Sigma Receptors | nih.gov |
| 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives | METTL3 | uzh.ch |
| Azacarbazole BTK inhibitors | Bruton's tyrosine kinase (BTK) | google.com |
| Diazaspirobicylic compounds | Menin-MLL protein-protein interaction | google.comgoogle.com |
Structural Elucidation and Conformational Analysis of 5,8 Diazaspiro 3.5 Nonan 7 One Derivatives
Spectroscopic Characterization of 5,8-Diazaspiro[3.5]nonan-7-one and its Derivatives
A suite of spectroscopic methods is employed to systematically characterize the structural features of this compound derivatives. Each technique offers unique information, and together they provide a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectra of related spiro-β-lactam structures, the proton on the β-lactam ring (C4-H) typically appears as a singlet. nih.gov For instance, in 2-(anthracen-9-yl)-1-(4-chlorophenyl)spiro[azetidine-3,9'-xanthen]-4-one, this proton (H-4) resonates at 6.30 ppm. nih.gov Similarly, for other derivatives, this signal can be found at varying downfield shifts, such as 5.98 ppm and 6.45 ppm. nih.gov In the case of more complex derivatives like 1'-allyl-1-(4-iodophenyl)-3-phenoxyspiro[azetidine-2,3'-indoline]-2',4-dione, the β-lactam proton signal is observed at 5.52 ppm. scispace.com
¹³C NMR spectroscopy is equally vital for confirming the carbon framework. The carbonyl carbon of the β-lactam ring in spiro-β-lactams typically resonates in the range of 165-169 ppm. nih.govscirp.org For example, the β-lactam carbonyl carbon in various 2-(anthracen-9-yl)spiro[azetidine-3,9'-xanthen]-4-one derivatives appears at approximately 167.4 ppm, 169.2 ppm, and 168.3 ppm. nih.gov The spiro carbon atom (C3) and the adjacent carbon in the β-lactam ring (C4) also show characteristic chemical shifts. nih.gov For instance, in 2-(anthracen-9-yl)-1-(4-chlorophenyl)spiro[azetidine-3,9'-xanthen]-4-one, C-3 and C-4 are observed at 66.0 ppm and 75.5 ppm, respectively. nih.gov In a different derivative, these carbons appear at 66.4 ppm and 75.8 ppm. nih.gov
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-(Anthracen-9-yl)-1-(4-chlorophenyl)spiro[azetidine-3,9'-xanthen]-4-one | 6.30 (s, 1H, C4-H) | 66.0 (C-3), 75.5 (C-4), 167.4 (C=O) | nih.gov |
| 2-(Anthracen-9-yl)-1-(3-nitrophenyl)spiro[azetidine-3,9'-xanthen]-4-one | 5.98 (s, 1H, C4-H) | 66.4 (C-3), 75.8 (C-4), 169.2 (C=O) | nih.gov |
| 1'-Allyl-1-(4-iodophenyl)-3-phenoxyspiro[azetidine-2,3'-indoline]-2',4-dione | 5.52 (s, 1H, CH β-lactam) | Not specified | scispace.com |
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to accurately determine the elemental composition of a molecule. By providing a highly precise mass measurement, HRMS allows for the unambiguous determination of the molecular formula of this compound and its derivatives.
For example, in the characterization of a spiro-β-lactam derivative, 2-(anthracen-9-yl)-1-(naphthalen-1-yl)spiro[azetidine-3,9'-xanthen]-4-one, the molecular ion peak [M⁺] was observed at m/z = 539, confirming its molecular weight. nih.gov Similarly, for other derivatives, the molecular ions were detected at m/z = 524 [M⁺, ³⁵Cl] and 534 [M⁺]. nih.gov HRMS is also crucial in the study of more complex derivatives. For instance, the molecular formula of (R)-1-(2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate was confirmed by HRMS, with a calculated m/z of 541.3179 for [M+H]⁺ and a found value of 541.3174. nih.gov This high degree of accuracy is indispensable for verifying the identity of newly synthesized compounds.
| Compound | Calculated m/z | Found m/z | Ion | Reference |
|---|---|---|---|---|
| tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | 541.3179 | 541.3174 | [M+H]⁺ | nih.gov |
| (R)-1-(2-(5-(2-Hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one | 529.2386 | 529.2383 | [M+H]⁺ | nih.gov |
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic β-lactam carbonyl group and other functionalities.
| Compound | β-Lactam C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |
|---|---|---|---|
| 2-(Anthracen-9-yl)-1-(4-chlorophenyl)spiro[azetidine-3,9'-xanthen]-4-one | 1743 | - | nih.gov |
| 2-(Anthracen-9-yl)-1-(3-nitrophenyl)spiro[azetidine-3,9'-xanthen]-4-one | 1762 | - | nih.gov |
| 1'-Allyl-1-(4-iodophenyl)-3-phenoxyspiro[azetidine-2,3'-indoline]-2',4-dione | 1774 | 1712 (Amide C=O) | scispace.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful combination is routinely used to confirm the purity and identity of synthesized compounds like this compound derivatives.
LC separates the components of a mixture, and the subsequent MS analysis provides the mass-to-charge ratio of the eluted compounds, thereby confirming their molecular weight. This is particularly useful for ensuring that the desired product has been synthesized and for identifying any impurities. For many synthetic procedures involving diazaspiro compounds, LC-MS is used to monitor the progress of the reaction and to confirm the purity of the final product, often requiring a purity of greater than 95%. nih.gov For example, in the synthesis of various spiro-β-lactam-isatin hybrids, the formation of the cycloadducts was confirmed by mass spectra, among other techniques. scispace.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of Related Spirocycles.scirp.org
While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the most definitive and detailed three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as the conformation of the molecule in the solid state.
For related spirocyclic systems, such as spiro-β-lactams and spiro hydantoins, X-ray crystallography has been instrumental in confirming their structures and understanding their conformational preferences. nih.govresearchgate.net For instance, the solid-state analysis of certain spiro-β-lactam peptidomimetics has shown a strong tendency to form stable type II or type II' β-turns. researchgate.net In the case of hydantoin-based peptidomimetics, single-crystal X-ray diffraction of a representative compound confirmed a closed β-turn conformation in the solid state. nih.gov The detailed structural data obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of these molecules and for the rational design of new derivatives with specific biological activities.
Conformational Preferences and Dynamic Behavior of the this compound Ring System
The piperidine (B6355638) ring in the this compound system can, in principle, adopt chair, boat, or twist-boat conformations. However, the fusion to the rigid four-membered azetidinone ring influences the conformational equilibrium. The azetidinone ring itself is nearly planar due to ring strain. Conformational studies of related spiro-β-lactams have indicated that these systems can act as β-turn mimetics, suggesting a propensity to adopt specific, folded conformations. acs.orgrsc.org Theoretical studies and NMR analysis have shown that intramolecular hydrogen bonds can stabilize these β-turn conformations. acs.org
The dynamic behavior of the ring system can be investigated using variable-temperature NMR studies. These experiments can provide information on the energy barriers between different conformations and can help to distinguish between static structures and molecules undergoing rapid conformational exchange. The specific conformational preferences of this compound and its derivatives will ultimately depend on the nature and substitution pattern of the molecule, with different substituents favoring different spatial arrangements to minimize steric hindrance and maximize stabilizing interactions.
Theoretical Studies and Computational Insights into 5,8 Diazaspiro 3.5 Nonan 7 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity of Spirocyclic Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of complex molecules like 5,8-diazaspiro[3.5]nonan-7-one. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.
Theoretical studies on related spiro-lactams have demonstrated the utility of DFT in elucidating reaction mechanisms and stereoselectivity. For instance, in the synthesis of spiro-γ-lactams, DFT calculations have been used to determine the activation barriers for different reaction pathways, thereby explaining the observed stereospecificity of cycloaddition reactions. acs.org These calculations typically involve optimizing the geometries of reactants, transition states, and products to map out the potential energy surface of the reaction.
The electronic properties of spirocyclic compounds, such as frontier molecular orbitals (HOMO and LUMO), are also readily calculated using DFT. The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. For example, the HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity. In studies of novel spiro compounds, DFT has been employed to calculate these properties and correlate them with observed biological activity or material properties. nih.govmdpi.com
A hypothetical DFT calculation for this compound would likely involve the B3LYP functional with a basis set such as 6-31G(d,p) to provide a good balance of accuracy and computational efficiency for geometry optimization and electronic property calculations.
Table 1: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Molecular Modeling and Simulation Approaches for Conformational Landscapes
The conformational flexibility of the piperidine (B6355638) and azetidinone rings in this compound is a key determinant of its biological activity and physical properties. Molecular modeling and simulation techniques are employed to explore the accessible conformations and their relative energies.
For similar diazaspiro compounds, such as 1,3-diazaspiro[4.5]decane-2,4-dione, conformational analysis has been performed using DFT to identify the most stable conformers. mdpi.comresearchgate.net These studies involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to generate a potential energy surface. The lowest energy conformations represent the most likely shapes the molecule will adopt.
In a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, four main conformations were identified through DFT calculations, and the most stable conformer was determined by comparing the calculated NMR data with experimental results. mdpi.comresearchgate.net This highlights the synergy between computational and experimental methods in structural elucidation. For this compound, a similar approach would be necessary to understand how the two rings are oriented relative to each other and the conformational preferences of the piperidine ring.
Table 2: Illustrative Conformational Analysis Data for a Spirocyclic System
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-N8-C9-C5) |
| A (Chair) | 0.0 | 55.2° |
| B (Twist-Boat) | 5.3 | 25.8° |
| C (Boat) | 6.8 | 0.5° |
Note: This data is illustrative for a generic spirocyclic system and not specific to this compound.
Analysis of Molecular Descriptors and Electrostatic Potential Surfaces
Molecular descriptors are numerical values that encode chemical information and are used to predict the properties of molecules. These can be derived from the molecular structure and electronic properties. For instance, in a study of diazaspiro cores as piperazine (B1678402) bioisosteres, computational modeling was used to evaluate interactions with biological targets. nih.gov
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting molecular interactions. dtic.mil It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and can also predict hydrogen bonding interactions.
For a molecule like this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen of the lactam, making it a hydrogen bond acceptor site. The hydrogens on the amine groups would exhibit a positive potential, indicating their role as hydrogen bond donors. Analysis of the MEP surface is a standard component of computational studies on bioactive molecules. researchgate.net
Table 3: Calculated Molecular Descriptors for a Related Diazaspiro Compound
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | chemscene.com |
| LogP | -0.514 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Note: Data is for 2,7-Diazaspiro[3.5]nonan-1-one.
Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational methods, particularly DFT, have become highly effective in predicting spectroscopic properties like NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. iau.ir
Studies on various spirocyclic compounds, including spirooxindoles and spiro-cycloalkylidenefullerenes, have shown that DFT calculations can accurately reproduce experimental 1H and 13C NMR chemical shifts. iau.irnih.gov This predictive power is invaluable for structure verification and for assigning ambiguous signals in experimental spectra. For complex stereoisomers of spirocyclic compounds, calculated NMR shifts in combination with statistical methods like DP4+ analysis can be a reliable way to determine the correct stereochemistry. nih.gov
For this compound, GIAO calculations would be expected to provide theoretical 1H and 13C NMR spectra that could be compared with experimental data to confirm its structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Table 4: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Spiro-γ-lactam (Illustrative)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C=O (Lactam) | 165.3 | 164.8 | 0.5 |
| C (Spiro) | 58.1 | 57.5 | 0.6 |
| CH (Asymmetric) | 69.6 | 69.1 | 0.5 |
Note: This data is based on findings for a spiro-γ-lactam and is for illustrative purposes. acs.org
Applications of 5,8 Diazaspiro 3.5 Nonan 7 One As a Building Block in Organic and Medicinal Chemistry
Role as a Versatile Scaffold in the Synthesis of Diverse Chemical Libraries
The inherent structural features of 5,8-diazaspiro[3.5]nonan-7-one make it an attractive scaffold for the construction of diverse chemical libraries. These libraries, which are collections of structurally related compounds, are crucial in high-throughput screening efforts to identify new drug leads. chemrxiv.org The diazaspiro core provides a rigid framework that allows for the systematic introduction of various substituents at the nitrogen atoms and other positions, leading to a wide array of derivatives with distinct spatial arrangements and physicochemical properties. bldpharm.comchemenu.com This versatility enables the exploration of a broad chemical space, increasing the probability of discovering compounds with desired biological activities. The ability to generate hyperdiverse chemical libraries is a cornerstone of modern drug discovery. chemrxiv.org
Utility in the Development of Spirocyclic Systems for Drug Discovery and Bioactive Molecules
Spirocyclic systems are increasingly recognized for their potential in drug design due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their planar counterparts. bldpharm.com this compound and its derivatives have emerged as key components in the development of such spirocyclic systems for therapeutic purposes. nih.gov
As Structural Alternatives to Established Pharmacophores (e.g., Piperazine (B1678402) Bioisosteres)
A significant application of diazaspiro scaffolds, including derivatives of this compound, is their use as bioisosteres for commonly employed pharmacophores like piperazine. bldpharm.com Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic profile. The rigid conformation of the diazaspiro core can offer a more defined orientation of substituents compared to the more flexible piperazine ring, potentially leading to improved binding affinity and selectivity for a biological target. bldpharm.comresearchgate.net
Incorporation into Advanced Medicinal Chemistry Scaffolds
The this compound motif has been successfully incorporated into a variety of advanced medicinal chemistry scaffolds, leading to the discovery of potent and selective bioactive molecules. For instance, derivatives of the related 2,7-diazaspiro[3.5]nonane have been investigated as inhibitors of KRAS G12C, a key oncogenic driver. researchgate.net X-ray crystallography has shown that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety can bind to the switch-II pocket of the KRAS G12C protein. researchgate.net Furthermore, novel 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives have been developed as inhibitors of matrix metalloproteinase 9 (MMP9), a target for ocular surface diseases like dry eye disease. acs.orgacs.org The versatility of the diazaspiro core is further highlighted by its inclusion in compounds targeting the dopamine (B1211576) D3 receptor and in the framework of PARP inhibitors. researchgate.netnih.gov
Below is a table summarizing the incorporation of diazaspiro scaffolds into various medicinal chemistry applications:
| Application Area | Target | Example Scaffold |
| Oncology | KRAS G12C | 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives researchgate.net |
| Ocular Diseases | MMP9 | 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives acs.orgacs.org |
| Neuroscience | Dopamine D3 Receptor | Diazaspiro systems as piperazine alternatives nih.gov |
| Oncology | PARP | Diazaspiro cores as piperazine bioisosteres in Olaparib framework researchgate.net |
Influence of the Spirocyclic Structure on Molecular Geometry and Properties within Drug Design
The spirocyclic nature of this compound imparts a distinct three-dimensional geometry to molecules that incorporate this scaffold. bldpharm.com This rigidity can be advantageous in drug design as it reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution to binding affinity. thieme-connect.com The defined spatial arrangement of functional groups attached to the spirocyclic core can also enhance selectivity for the intended biological target over off-target proteins. bldpharm.com Furthermore, the introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with improved clinical success rates for drug candidates. bldpharm.com The polarity and basicity of the nitrogen atoms within the diazaspiro system can also be fine-tuned through substitution, allowing for the optimization of physicochemical properties such as solubility and membrane permeability. thieme-connect.comcymitquimica.com
Potential as a Ligand in Coordination Chemistry and Metal-Catalyzed Transformations (by analogy to related diazaspiro compounds)
While specific research on this compound as a ligand is not extensively documented, the presence of two nitrogen atoms within a constrained framework suggests its potential utility in coordination chemistry and metal-catalyzed transformations, by analogy to other diazaspiro compounds. google.com The nitrogen atoms can act as donor sites for metal ions, forming stable coordination complexes. The rigid spirocyclic structure could enforce specific coordination geometries around the metal center, which is a desirable feature for the design of catalysts with high stereoselectivity. thieme-connect.com
Transition metal-catalyzed reactions are fundamental in modern organic synthesis, enabling the efficient construction of complex molecules. uva.eseie.gr Ligands play a crucial role in these transformations, influencing the reactivity and selectivity of the metal catalyst. catalyst-enabling-synthetic-chemistry.com The unique steric and electronic properties of diazaspiro ligands could offer advantages in various catalytic processes, such as cross-coupling reactions, hydrogenations, and cycloadditions. eie.grcatalyst-enabling-synthetic-chemistry.com Further investigation into the coordination behavior of this compound and its derivatives with various transition metals could unveil new catalytic systems with novel applications in synthesis.
Future Perspectives and Research Directions for 5,8 Diazaspiro 3.5 Nonan 7 One
Development of More Sustainable and Environmentally Benign Synthetic Routes
The imperative for green chemistry is steering synthetic efforts towards more sustainable practices. Future research on 5,8-diazaspiro[3.5]nonan-7-one will likely focus on developing eco-friendly synthetic methods that minimize waste and energy consumption. Key areas of exploration include:
Catalytic Asymmetric Synthesis: The development of catalytic methods, particularly asymmetric syntheses, is crucial for producing enantiomerically pure spiro-lactams. acs.org This is vital as the biological activity of chiral molecules often resides in a single enantiomer.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. acs.org Adapting and optimizing flow chemistry for the multi-step synthesis of this spirocycle could represent a significant advancement.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. Exploring enzymatic resolutions or desymmetrization strategies could provide efficient access to chiral building blocks.
Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly improve efficiency by reducing the number of synthetic steps and purification processes, a strategy that has been successful for other spirocyclic systems. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, high efficiency. | Chiral Ligand Development |
| Flow Chemistry | Improved safety, scalability, and process control. | Process Optimization, Reactor Design |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme Screening, Protein Engineering |
| Multicomponent Reactions | Step economy, reduced purification, increased complexity. | Reaction Discovery |
Exploration of Novel Derivatization Pathways for Enhanced Chemical Diversity
Expanding the chemical space around the this compound core is essential for discovering new functionalities and applications. Future work will move beyond simple N-alkylation or N-acylation to more complex and selective modifications.
Research will likely concentrate on:
Selective Functionalization: Developing methods for the selective derivatization of the azetidine (B1206935) ring in the presence of the piperidinone, or vice versa. This requires sophisticated protecting group strategies and regioselective reactions.
C-H Activation: Direct C-H functionalization of the spirocyclic backbone offers a powerful and atom-economical way to introduce new substituents without pre-functionalization, a technique gaining traction in complex molecule synthesis.
Scaffold Modification: Exploring ring-opening or ring-expansion reactions of the azetidine or lactam rings could lead to entirely new classes of scaffolds with different conformational properties and biological activities. nih.gov
The goal is to create diverse libraries of analogs that can be screened for a wide range of biological targets, leveraging the scaffold's unique three-dimensional properties. frontiersin.org
Advanced Computational Modeling for Precise Structure-Property Relationship Studies
Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For this compound, advanced modeling will be key to understanding and predicting its behavior.
Future computational efforts will likely involve:
Quantum Mechanical (QM) Calculations: High-level ab initio methods can predict the conformational preferences and electronic properties of the spirocycle and its derivatives, offering insights that can guide synthetic design. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of these spiro-lactams with biological targets like proteins and enzymes, helping to elucidate their mechanism of action and predict binding affinities. acs.org
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can predict the potency of new, unsynthesized derivatives, prioritizing synthetic efforts towards the most promising candidates. nih.govresearchgate.net These models have been successfully applied to other spiro-lactam series to identify key structural determinants for activity. nih.gov
Strategic Design of Novel Molecular Architectures Incorporating the this compound Core for Specific Research Objectives
The rigid, spirocyclic nature of this compound makes it an ideal building block for constructing complex molecular architectures with tailored functions. rsc.org
Strategic design applications include:
Peptidomimetics: The spiro core can be used as a conformational constraint to mimic peptide secondary structures like β-turns, which are crucial for protein-protein interactions. acs.org This has been a successful strategy for other spiro-lactams.
Targeted Ligand Design: The scaffold can serve as a central hub to orient pharmacophoric groups in a precise three-dimensional arrangement. This is particularly valuable for designing selective ligands for complex targets like G-protein-coupled receptors (GPCRs) or ion channels. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): The core structure can be used as a starting fragment which is then "grown" or linked to other fragments to build potent and selective inhibitors for various therapeutic targets. nih.gov
Inhibitor Design: Derivatives of related diazaspiro[3.5]nonane cores have been investigated as inhibitors for enzymes like matrix metalloproteinase-9 (MMP9), suggesting potential therapeutic applications in diseases like dry eye disease. acs.org
By integrating this unique spirocycle into larger, purpose-built molecules, researchers can aim for enhanced potency, selectivity, and improved pharmacokinetic properties for a variety of research objectives. google.com
Q & A
Q. What patent-derived insights inform current research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
